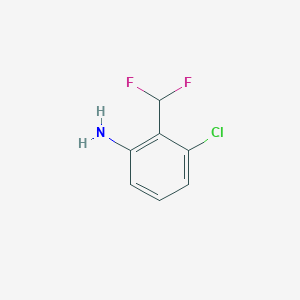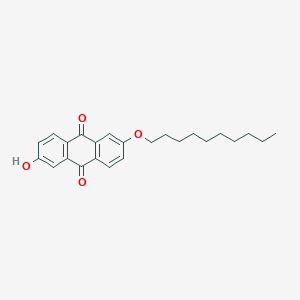
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, difluoropiperidine, and trifluoroethanone moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a reaction between benzyl alcohol and an appropriate halide under basic conditions.
Synthesis of Difluoropiperidine: The difluoropiperidine moiety is synthesized by fluorinating a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The benzyloxy and difluoropiperidine intermediates are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the difluoropiperidine and trifluoroethanone moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone include:
1-(4-(Methoxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone: This compound has a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanol: The alcohol derivative may have different solubility and reactivity compared to the ketone.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16F5NO2 |
|---|---|
Poids moléculaire |
337.28 g/mol |
Nom IUPAC |
1-[3,3-difluoro-4-(phenylmethoxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)10-21(13(22)15(18,19)20)7-6-12(14)9-23-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
YHKKSXWIZCJNNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1COCC2=CC=CC=C2)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



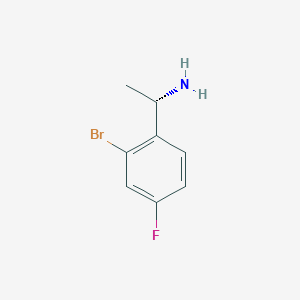

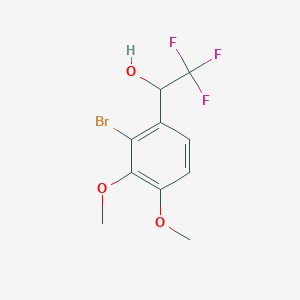
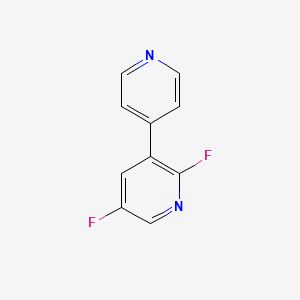
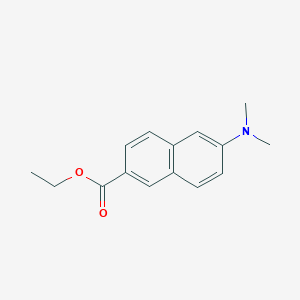
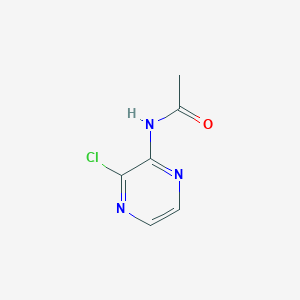
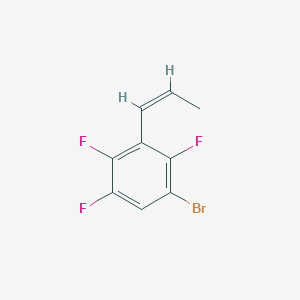
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
